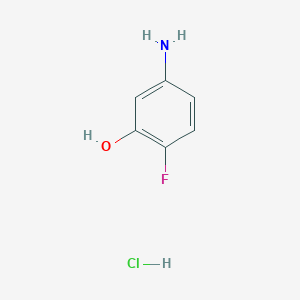

5-Amino-2-fluorophenol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

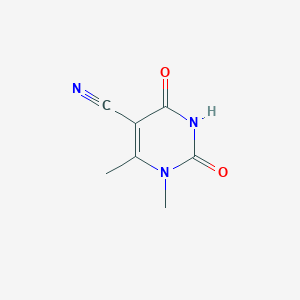

5-Amino-2-fluorophenol;hydrochloride is an organic compound . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorophenol;hydrochloride can be represented by the InChI code:1S/C6H6FNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 . Physical And Chemical Properties Analysis

5-Amino-2-fluorophenol;hydrochloride is a solid at room temperature . Its molecular weight is 163.58.Scientific Research Applications

Synthesis of Biologically Active Molecules

5-Amino-2-fluorophenol hydrochloride is utilized in the synthesis of various biologically active molecules. For instance, it has been used in the creation of new fluorine-containing thiadiazolotriazinones, which are recognized for their potential antibacterial properties. The unique pharmacophore properties of fluorine-related compounds make them suitable for developing novel molecules with promising biological activities (Holla, Bhat, & Shetty, 2003).

Pharmaceutical Intermediate Production

The compound plays a crucial role as a pharmaceutical intermediate. For instance, it serves as a key intermediate in synthesizing 2-amino-5-fluorothiazole hydrochloride, a valuable intermediate in medicine production. This synthesis involves a series of reactions, indicating the compound's significance in complex pharmaceutical synthesis processes (Cui Dong-mei, 2011).

Antitumor Activity

Derivatives of 5-amino-2-fluorophenol hydrochloride have shown potential in antitumor activity. Amino acid ester derivatives containing 5-fluorouracil synthesized from this compound have demonstrated inhibitory effects against cancer cells, indicating its role in developing novel antitumor agents (Xiong et al., 2009).

Biochemical Research

The compound has been instrumental in biochemical research, particularly in studying protein structure, dynamics, and interactions. For instance, genetically encoded fluorescent amino acids, synthesized using an amber nonsense codon and corresponding orthogonal tRNA/aminoacyl-tRNA synthetase pair, have leveraged the unique properties of fluorinated amino acids like 5-amino-2-fluorophenol hydrochloride (Summerer et al., 2006).

Preparation of Fluorescent Amino Acids

Fluorescent amino acids, synthesized using 5-amino-2-fluorophenol hydrochloride, serve as versatile building blocks in chemical biology. These compounds are pivotal in designing fluorescent macromolecules like peptides and proteins, facilitating non-invasive studies in cells and organisms to understand molecular processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Safety and Hazards

properties

IUPAC Name |

5-amino-2-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,9H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDSGVSKDZKNDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluorophenol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2629162.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629163.png)

![1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B2629167.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)

![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)

![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)